(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate
Overview
Description
“(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidines involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various methods such as Fourier-transform infrared spectroscopy (FTIR) and Density Functional Theory (DFT) calculations . The DFT calculated bond parameters and harmonic vibrations are predicted in very good agreement with experimental data .Chemical Reactions Analysis
Pyrrolidines, including “this compound”, can undergo various chemical reactions. For instance, a synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C (sp3)-C (sp2) cross-couplings with the extrusion of formaldehyde .Scientific Research Applications
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
This research demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The process underscores the utility of tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate derivatives in facilitating the preparation of complex organic molecules with potential applications in medicinal chemistry and agrochemicals Iminov et al., 2015.
Synthesis and Crystal Structure Analysis
Another study focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, showcasing the compound's structural significance and its potential as a scaffold in drug design and development. The detailed X-ray diffraction studies provided insights into its molecular conformation and the possibilities for further chemical modifications Naveen et al., 2007.
Enantioselective Nitrile Anion Cyclization
Research on enantioselective nitrile anion cyclization to substituted pyrrolidines described a highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This study highlighted the compound's relevance in asymmetric synthesis, offering a practical approach to generating chiral pyrrolidines with high yield and enantiomeric excess, underlining its importance in the synthesis of biologically active compounds Chung et al., 2005.
Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives
A novel approach to the synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates in a continuous flow process was reported. This method leveraged the in situ hydrolysis of t-butyl esters, demonstrating the compound's role in streamlining the synthesis of complex heterocycles and highlighting its potential for industrial-scale chemical synthesis Herath and Cosford, 2010.
Design and Synthesis of Influenza Neuraminidase Inhibitors
The compound also played a key role in the design and synthesis of potent influenza neuraminidase inhibitors. The study showcased the development of a potent inhibitor, highlighting the compound's utility in medicinal chemistry for the development of antiviral agents Wang et al., 2001.
Mechanism of Action
Target of Action
The primary target of (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is the nuclear receptor subfamily 1 group D member 1 and 2, also known as Rev-ErbAα and Rev-ErbAβ . These receptors play a crucial role in regulating the expression of genes involved in various biological processes, including circadian rhythm and metabolism .
Mode of Action
This compound acts as an agonist of Rev-ErbA . It binds to these receptors, increasing their activity and enhancing the repression of genes regulated by Rev-ErbA .
Biochemical Pathways
The activation of Rev-ErbA by this compound affects several biochemical pathways. One significant effect is the modulation of circadian behavior and metabolism . This includes the regulation of genes involved in lipid and glucose metabolism, bile acid synthesis, and the immune response .
Result of Action
The activation of Rev-ErbA by this compound has several molecular and cellular effects. In animal studies, it has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle . It also has effects on cell proliferation and metabolism .
Properties
IUPAC Name |
tert-butyl (3S)-3-(methylaminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTNESNBEPKXRB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716746 | |
Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245642-79-8 | |
Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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